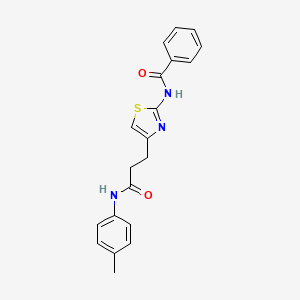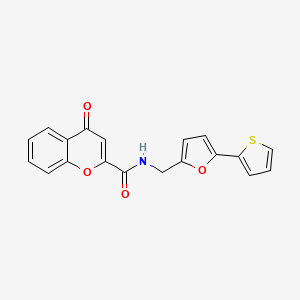
(E)-1-ピペリジノ-3-(3-キノリル)-2-プロペン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one is an organic compound that features a quinoline ring and a piperidine ring connected by a propenone linker
科学的研究の応用
(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one typically involves the condensation of 3-quinolinecarboxaldehyde with piperidine and an appropriate ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
作用機序
The mechanism of action of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the piperidine ring can interact with various proteins, affecting their function. These interactions can lead to the inhibition of specific biological pathways, contributing to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one, but without the piperidine and propenone moieties.
Piperidine: A simple cyclic amine that forms part of the structure of (E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one.
Chloroquine: A quinoline derivative used as an antimalarial drug, which shares the quinoline ring structure.
Uniqueness
(E)-1-piperidino-3-(3-quinolinyl)-2-propen-1-one is unique due to its combination of a quinoline ring, a piperidine ring, and a propenone linker. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
特性
IUPAC Name |
(E)-1-piperidin-1-yl-3-quinolin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-10-4-1-5-11-19)9-8-14-12-15-6-2-3-7-16(15)18-13-14/h2-3,6-9,12-13H,1,4-5,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEHKCHNLWYNIB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2582545.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)
![5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2582547.png)


![2-Chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2582555.png)



![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2582563.png)




